molecular formula C5H5NO5S B181429 4,6-Dihydroxypyridine-3-sulfonic acid CAS No. 163137-36-8

4,6-Dihydroxypyridine-3-sulfonic acid

Cat. No.: B181429
CAS No.: 163137-36-8
M. Wt: 191.16 g/mol
InChI Key: BLGVTZLMMGSBRG-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S It is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a pyridine ring

Preparation Methods

The synthesis of 4,6-Dihydroxypyridine-3-sulfonic acid typically involves the sulfonation of 4,6-dihydroxypyridine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:

    Sulfonation Reaction: 4,6-dihydroxypyridine is treated with sulfuric acid or chlorosulfonic acid under controlled temperature conditions to introduce the sulfonic acid group at the 3-position of the pyridine ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dihydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, to form sulfonates or other reduced derivatives.

    Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dihydroxypyridine-3-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridine-3-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

4,6-Dihydroxypyridine-3-sulfonic acid can be compared with other similar compounds, such as:

    4-Hydroxypyridine-3-sulfonic acid: Lacks one hydroxyl group compared to this compound, resulting in different reactivity and applications.

    3,5-Dihydroxypyridine-4-sulfonic acid:

    Pyridine-3-sulfonic acid: Does not have hydroxyl groups, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVTZLMMGSBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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